9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE
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Overview
Description
9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE is an aromatic hydrocarbon known for its unique structural properties and applications in various scientific fields. This compound is characterized by a phenanthrene core substituted with phenyl and phenylethynyl groups, which contribute to its distinct chemical behavior and photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. For instance, the reaction between 9-bromo-10-phenylphenanthrene and phenylacetylene in the presence of a palladium catalyst and a base like triethylamine can yield the desired compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely follow similar cross-coupling reactions with optimization for cost, efficiency, and scalability.
Chemical Reactions Analysis
Types of Reactions: 9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents or nitrating mixtures can be used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted phenanthrenes, quinones, and reduced hydrocarbons .
Scientific Research Applications
9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying photophysical properties.
Biology: Its derivatives are explored for potential biological activities and interactions with biomolecules.
Industry: It is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its fluorescence properties
Mechanism of Action
The mechanism by which 9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE exerts its effects involves interactions at the molecular level. The phenylethynyl groups enhance conjugation, leading to unique electronic properties. These interactions can affect various molecular targets and pathways, including:
Photophysical Pathways: The compound’s fluorescence and absorption properties are influenced by its conjugated structure.
Chemical Pathways: Its reactivity in oxidation and substitution reactions is dictated by the electron density on the phenanthrene core.
Comparison with Similar Compounds
- 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
- 4-(10-phenylanthracene-9-yl)pyridine
Comparison: Compared to these similar compounds, 9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE stands out due to its specific substitution pattern, which imparts unique photophysical properties and reactivity. For instance, the presence of both phenyl and phenylethynyl groups can lead to higher thermal stability and distinct fluorescence characteristics .
Properties
CAS No. |
725213-67-2 |
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Molecular Formula |
C28H18 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
9-phenyl-10-(2-phenylethynyl)phenanthrene |
InChI |
InChI=1S/C28H18/c1-3-11-21(12-4-1)19-20-27-25-17-8-7-15-23(25)24-16-9-10-18-26(24)28(27)22-13-5-2-6-14-22/h1-18H |
InChI Key |
IVHHXNWKZTVOLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
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